A Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into such scaffolds has become a paramount tool for drug development professionals. The introduction of a gem-difluoro group, as seen in 3,3-Difluoro-4-methylpiperidine hydrochloride, offers a sophisticated method to modulate a molecule's physicochemical and pharmacological properties.
This guide provides an in-depth technical overview of 3,3-Difluoro-4-methylpiperidine hydrochloride, a valuable building block for researchers and scientists. We will explore its core chemical properties, discuss robust synthetic strategies with mechanistic insights, and highlight its proven applications in the development of novel therapeutics. Due to the structural similarity and greater availability of public data for its isomer, 4,4-Difluoro-3-methylpiperidine hydrochloride, comparative data will be presented to offer a comprehensive understanding of this important class of fluorinated heterocycles.[1]
The gem-difluoro moiety is not merely a bioisostere for a carbonyl or other functional groups; its strong C-F bonds enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can profoundly influence the pKa of the piperidine nitrogen, altering its ionization state at physiological pH and thereby affecting properties like cell permeability, target binding, and oral bioavailability.[2] Understanding these nuances is critical for leveraging this scaffold to its full potential.
Physicochemical Profile: A Comparative Analysis
Quantitative data provides the foundation for rational drug design. The following table summarizes the key chemical and physical properties of 3,3-Difluoro-4-methylpiperidine hydrochloride and its 4,4-difluoro isomer. This data is essential for planning synthetic routes, formulating compounds, and interpreting experimental results.
| Property | Value (3,3-Difluoro-4-methylpiperidine HCl) | Value ((S)-4,4-Difluoro-3-methylpiperidine HCl) |
| Molecular Formula | C₆H₁₂ClF₂N | C₆H₁₂ClF₂N |
| Molecular Weight | 171.61 g/mol | 171.61 g/mol [1] |
| CAS Number | Data not publicly available | 2838399-87-2[1] |
| IUPAC Name | 3,3-difluoro-4-methylpiperidine;hydrochloride | (3S)-4,4-difluoro-3-methylpiperidine;hydrochloride[1] |
| InChI Key | VGDVJYCYTKIOJM-UHFFFAOYSA-N (isomer) | VGDVJYCYTKIOJM-JEDNCBNOSA-N[1] |
| Canonical SMILES | CC1CNCCC1(F)F.Cl | C[C@H]1CNCCC1(F)F.Cl[1] |
| Physical Form | Solid (Predicted) | Solid |
| Purity | ≥98% (Typical for commercial samples) | ~98% |
| Storage Conditions | Inert atmosphere, room temperature | Inert atmosphere, room temperature |
Synthesis and Mechanistic Insights
The synthesis of 4-substituted 3,3-difluoropiperidines requires a multi-step approach that is both robust and adaptable. While various routes exist, a particularly effective strategy involves the 1,4-addition of a difluoroacetate reagent to an activated alkene, followed by a sequence of reduction and cyclization steps.[3] This methodology provides a reliable pathway to the core scaffold.
The causality behind this choice of pathway lies in its efficiency and control. The initial copper-catalyzed 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative establishes the critical C-C bond and installs the gem-difluoro moiety early in the sequence. Subsequent borane reduction of the nitrile is a highly selective and powerful method for converting it to the primary amine, which is poised for intramolecular cyclization.
Generalized Synthetic Workflow
The diagram below illustrates a validated workflow for accessing the 4-substituted 3,3-difluoropiperidine core.
Caption: Generalized synthesis of 3,3-Difluoro-4-methylpiperidine HCl.
Experimental Protocol: Copper-Catalyzed 1,4-Addition
This protocol is a self-validating system for the crucial first step, adapted from established methodologies.[3]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 eq) and dimethyl sulfoxide (DMSO, 5 mL per mmol of substrate).
-
Reagent Addition: Add the starting 3-methylacrylonitrile (1.0 eq) to the flask. Begin vigorous stirring and heat the mixture to 50-60 °C.
-
Initiation of Reaction: Add ethyl bromodifluoroacetate (1.5 eq) dropwise via a syringe pump over 1-2 hours. The choice of slow addition is critical to control the exotherm and prevent dimerization side reactions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours after the addition is finished.
-
Workup and Quenching: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride. The ammonium chloride solution is used to complex with the copper salts, facilitating their removal into the aqueous phase.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-cyano-2,2-difluoro-3-methylbutanoate.
Applications in Drug Discovery: A Scaffold for Potency and Selectivity
The 3,3-difluoro- and 4,4-difluoropiperidine scaffolds have emerged as powerful tools in the development of selective and potent drug candidates, particularly in neuroscience and oncology.
-
Dopamine D4 Receptor Antagonists: Research has demonstrated that incorporating a 4,4-difluoropiperidine ether scaffold can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor.[4][5] These antagonists are being investigated for treating the L-DOPA-induced dyskinesias that affect many Parkinson's disease patients.[2] The gem-difluoro group is key to modulating the piperidine nitrogen's pKa, which improves CNS multi-parameter optimization (MPO) scores by fine-tuning lipophilicity and basicity.[2][4]
-
BCR-ABL Kinase Inhibitors: A difluoro-indene scaffold, which can be synthesized from fluorinated building blocks, has been used to develop potent pan-inhibitors of the BCR-ABL kinase.[6] These inhibitors are effective against mutants resistant to existing treatments for Chronic Myeloid Leukemia (CML), including the highly refractory T315I mutant.[6]
-
Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have been disclosed in patent literature as orexin receptor antagonists.[7] These agents have potential therapeutic applications in sleep-wake cycle disorders such as insomnia.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,3-Difluoro-4-methylpiperidine hydrochloride is paramount. The following guidelines are synthesized from safety data sheets of structurally related compounds.
-
Hazard Classification: This class of compounds is typically classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[9] Keep the compound away from heat, sparks, and open flames.[10]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Spectroscopic Data Interpretation: A Senior Scientist's Perspective
-
¹H NMR: The proton spectrum will be complex. The methyl group (CH₃) will appear as a doublet due to coupling with the adjacent proton. The protons on the carbon bearing the methyl group (CH) and the protons on the carbons adjacent to the gem-difluoro center (CH₂) will exhibit complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling over multiple bonds. The protons adjacent to the nitrogen will also show characteristic shifts and splitting.
-
¹³C NMR: The carbon atom bearing the two fluorine atoms (CF₂) will be the most telling signal. It will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant. The carbons adjacent to the CF₂ group will appear as triplets of triplets or complex multiplets due to two-bond (²JCF) and three-bond (³JCF) coupling.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a complex multiplet or two distinct signals for the non-equivalent fluorine atoms, heavily split by coupling to each other (geminal F-F coupling) and to nearby protons. Spectroscopic data for related difluoropiperidines can be found in the supporting information of synthetic chemistry publications.[12] Platforms like ChemicalBook may also provide spectral data for closely related isomers.[13]
References
-
(S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N. PubChem. [Link]
-
(S)-4,4-Difluoro-3-methylpiperidine (hydrochloride) Safety Data Sheet. Stratech. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
Sources
- 1. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 168432911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. rsc.org [rsc.org]
- 13. (3R)-4,4-difluoro-3-methyl-piperidine hydrochloride(2503325-78-6) 1H NMR spectrum [chemicalbook.com]
